![molecular formula C42H58O6 B7942791 all-trans-Fucoxanthin](/img/structure/B7942791.png)
all-trans-Fucoxanthin
Overview
Description
All-trans-Fucoxanthin is a useful research compound. Its molecular formula is C42H58O6 and its molecular weight is 658.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality all-trans-Fucoxanthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about all-trans-Fucoxanthin including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Benefits : Fucoxanthin demonstrates significant potential in nutraceutical and pharmaceutical applications, particularly in disease management and health improvement. It shows promising effects against cancer, inflammation, oxidative stress, nervous system disorders, obesity, liver, diabetic, kidney, cardiac, skin, respiratory diseases, and microbial infections. However, more clinical research is needed for its broader application (Mohibbullah et al., 2022).
Cancer Cell Growth Inhibition : All-trans Fucoxanthin, along with its isomers, has been shown to inhibit the growth of various cancer cells, including human leukemia, colon cancer, and prostate cancer cells. The isomers of fucoxanthin exhibit different levels of antiproliferative effects, with some being more potent than others (Nakazawa et al., 2009).
Extraction and Commercialization : The extraction, purification, and stabilization of fucoxanthin for commercialization in the nutraceutical, cosmetic, and pharmacological industries are significant areas of study. Techniques like High-Performance Liquid Chromatography and Nuclear Magnetic Resonance are used for its quantification and identification. The stability of fucoxanthin in different forms is crucial for its industrial application (Lourenço-Lopes et al., 2020).
Neuroprotective Effects : Fucoxanthin has shown potential in protecting against methamphetamine-induced neurotoxicity. It appears to act by inhibiting reactive oxygen species and neuronal apoptosis, and it may increase the nuclear translocation of nuclear factor-erythroid 2-related factor 2, a key player in antioxidant defense (Wei et al., 2021).
Blood Glucose Regulation : Fucoxanthin may influence blood glucose transport, potentially offering a regulatory effect on blood glucose levels. This suggests its use in managing conditions like diabetes (Cao et al., 2018).
Antioxidant Mechanisms in Skin Cells : In human keratinocytes, fucoxanthin enhances the level of reduced glutathione, an important antioxidant, through the Akt/nuclear factor-erythroid 2-related pathway (Zheng et al., 2014).
properties
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+ | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-BWRPRJLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fucoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-Fucoxanthin | |
CAS RN |
3351-86-8 | |
Record name | Fucoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | Fucoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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